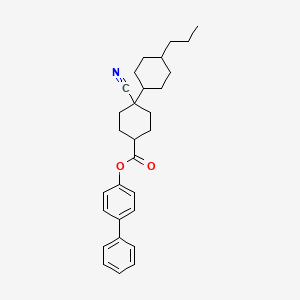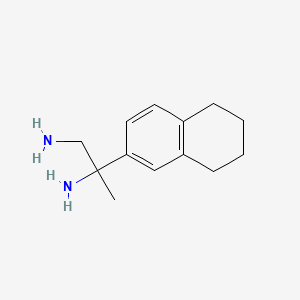
DL-Pipecolinic acid tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Pipecolinic acid tetrahydrate, also known as piperidine-2-carboxylic acid tetrahydrate, is an organic compound with the molecular formula C6H11NO2·4H2O. It is a derivative of pipecolic acid, which is a non-proteinogenic amino acid. This compound is of significant interest due to its role in various biological and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DL-Pipecolinic acid tetrahydrate can be synthesized through several methods. One common approach involves the cyclization of lysine. The process typically includes the following steps:
Cyclization of Lysine: Lysine undergoes cyclization to form Δ1-piperideine-2-carboxylic acid or Δ1-piperideine-6-carboxylic acid.
Reduction: The resulting product is then reduced by a specific reductase to yield pipecolic acid.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes. These methods utilize enzymes to catalyze the conversion of lysine to pipecolic acid. For instance, a transaminase capable of lysine ε-deamination can be coupled with a pyrroline-5-carboxylate reductase, achieving high conversion rates .
Análisis De Reacciones Químicas
Types of Reactions
DL-Pipecolinic acid tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pipecolic acid derivatives.
Reduction: Reduction reactions can yield different pipecolic acid isomers.
Substitution: It can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions include various pipecolic acid derivatives, which are used in the synthesis of pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
DL-Pipecolinic acid tetrahydrate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of DL-Pipecolinic acid tetrahydrate involves its role as a precursor in various biosynthetic pathways. It is incorporated into biologically active molecules through enzymatic reactions. For example, it is converted to pipecolic acid, which then participates in the synthesis of secondary metabolites with anticancer or antibiotic activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to DL-Pipecolinic acid tetrahydrate include:
L-Proline: Another cyclic amino acid used in asymmetric synthesis.
Piperidine: A structural analog used in organic synthesis.
Lysine: The precursor amino acid in the biosynthesis of pipecolic acid.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of secondary metabolites and its use as an organocatalyst. Its ability to participate in various chemical reactions and its applications in medicine and industry make it a valuable compound in scientific research .
Propiedades
Número CAS |
69777-15-7 |
|---|---|
Fórmula molecular |
C6H19NO6 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
piperidine-2-carboxylic acid;tetrahydrate |
InChI |
InChI=1S/C6H11NO2.4H2O/c8-6(9)5-3-1-2-4-7-5;;;;/h5,7H,1-4H2,(H,8,9);4*1H2 |
Clave InChI |
WVXGYYBWRIIFOE-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C(=O)O.O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)

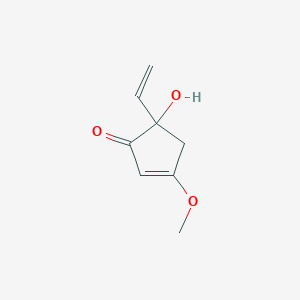
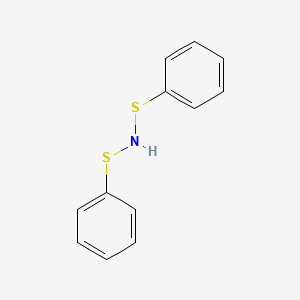

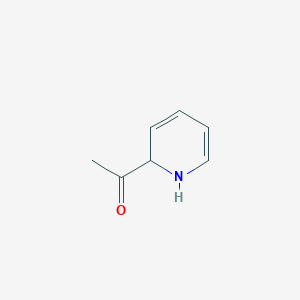
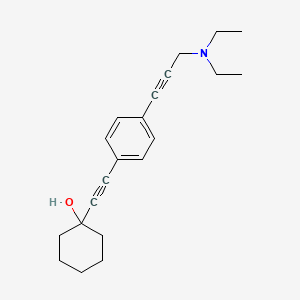
![2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13798440.png)

